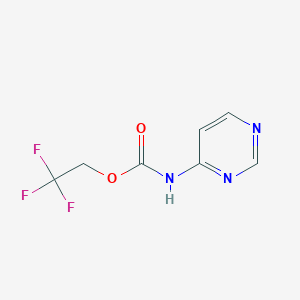

2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate

Description

2,2,2-Trifluoroethyl N-(pyrimidin-4-yl)carbamate is a fluorinated carbamate derivative characterized by a pyrimidine ring substituted with a trifluoroethyl carbamate group. Its molecular formula is C₇H₆F₃N₃O₂ (based on structural analogs in ) and molecular weight 227.14 g/mol. The trifluoroethyl group enhances lipophilicity and metabolic stability, leveraging fluorine’s electronegativity and steric effects to modulate physicochemical properties . This compound is structurally related to intermediates in pharmaceutical synthesis, particularly proton pump inhibitors like lansoprazole (), where trifluoroethoxy groups improve bioavailability and acid stability.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-pyrimidin-4-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O2/c8-7(9,10)3-15-6(14)13-5-1-2-11-4-12-5/h1-2,4H,3H2,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSKHKWARPJYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with pyrimidin-4-yl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl N-(pyrimidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, where nucleophiles such as amines or thiols replace specific substituents.

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential as a pharmacophore in drug design. The carbamate group is a well-known structural motif in many drugs, enhancing their bioavailability and efficacy. Research indicates that compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic properties and biological activities compared to their non-fluorinated counterparts .

Anticancer Research

Recent studies have highlighted the role of pyrimidine derivatives in inhibiting specific kinases involved in cancer progression. For instance, compounds similar to 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate have shown promise in selectively targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors designed from pyrimidine structures have demonstrated potent anticancer activity by reinstating apoptosis in cancer cells .

The compound's mechanism of action involves interactions with hydrophobic regions of proteins and enzymes due to its trifluoroethyl group. This property enables it to modulate the activity of various biomolecules, making it a candidate for further biological evaluations.

Case Studies

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidinyl carbamate moiety can form hydrogen bonds and other interactions with the active site of target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, supported by synthesis data and pharmacological relevance:

Key Comparative Insights

Pyrimidine vs. Pyrimidines are preferred in drug design for their mimicry of nucleic acid bases . Pyridine derivatives (e.g., ) exhibit lower basicity, which may reduce interaction with acidic biological targets.

Trifluoroethyl vs. tert-Butyl Carbamate :

- The trifluoroethyl group increases lipophilicity (logP ~1.5–2.0) compared to tert-butyl analogs, improving membrane permeability .

- tert-Butyl carbamates () offer steric protection during synthesis but may reduce metabolic clearance rates due to bulkiness.

Substituent Effects on Bioactivity: Thiazole-containing carbamates () leverage sulfur’s electron-withdrawing effects for enhanced reactivity, whereas pyrimidine-based analogs prioritize hydrogen-bonding interactions.

Synthetic Efficiency :

- Trifluoroethylation reactions (e.g., using KOtBu/DMF) achieve high yields (~89%) under mild conditions (), whereas tert-butyl carbamate synthesis often requires Boc-protecting groups and harsher conditions ().

Research Findings and Data

- Metabolic Stability : Fluorinated carbamates like this compound resist oxidative metabolism due to C-F bond strength, extending half-life in vivo .

- Thermodynamic Solubility: The trifluoroethyl group reduces aqueous solubility compared to non-fluorinated analogs but improves permeability in lipid-rich environments (e.g., gastrointestinal tract) .

- Toxicity Profile : Carbamates with pyrimidine cores () show lower acute toxicity than aromatic heterocycles like thiazoles, which may generate reactive metabolites .

Biological Activity

2,2,2-Trifluoroethyl N-(pyrimidin-4-yl)carbamate is a synthetic organic compound recognized for its potential biological activities and applications in medicinal and agricultural chemistry. Its unique structure, featuring a trifluoroethyl group and a pyrimidine moiety, contributes to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H6F3N3O2

- Molecular Weight : 221.14 g/mol

- IUPAC Name : 2,2,2-trifluoroethyl pyrimidin-4-ylcarbamate

- CAS Number : 1087788-55-3

Interaction with Biological Macromolecules

Research indicates that this compound may interact with various biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest potential binding to enzymes or receptors involved in metabolic pathways. Techniques like molecular docking and spectroscopic methods can elucidate its binding affinity and specificity.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes. For example, structure–activity relationship (SAR) studies on related pyrimidine derivatives have highlighted the importance of certain functional groups in enhancing inhibitory potency against target enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research has indicated that trifluoromethyl-containing compounds can enhance the potency of antimicrobial agents by improving their lipophilicity and membrane permeability .

Neuroprotective Effects

Studies involving related pyrimidine derivatives have suggested neuroprotective effects through the inhibition of phospholipases that modulate neuroinflammatory responses . This could position this compound as a candidate for treating neurodegenerative diseases.

Case Studies

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling pyrimidin-4-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. Key steps include:

- Protection strategies : Use tert-butyl or benzyl carbamate protecting groups to prevent unwanted side reactions during amine activation .

- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reactivity, while bases (e.g., triethylamine) neutralize HCl byproducts .

- Temperature control : Reactions performed at 0–5°C minimize decomposition, with gradual warming to room temperature for completion .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Pyrimidine protons appear as doublets (δ 8.3–8.5 ppm, J = 5.5 Hz); trifluoroethyl CF₃ group splits adjacent CH₂ into a quartet (δ 4.4–4.6 ppm, J = 8.5 Hz) .

- ¹³C NMR : Carbamate carbonyl resonates at δ 155–158 ppm; pyrimidine carbons at δ 160–165 ppm .

- IR : Strong C=O stretch at ~1700 cm⁻¹ (carbamate), with pyrimidine ring vibrations at 1580–1600 cm⁻¹ .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching theoretical molecular weight (C₇H₇F₃N₃O₂: 234.06 g/mol), with fragmentation confirming the trifluoroethyl moiety .

Q. What are the reactivity patterns of this compound under nucleophilic or electrophilic conditions?

Methodological Answer:

- Nucleophilic substitution : The pyrimidine ring undergoes substitution at the 2- and 4-positions with amines or thiols (e.g., K₂CO₃/DMF, 60°C), while the carbamate group remains intact .

- Electrophilic reactions : Limited reactivity due to electron-withdrawing CF₃; however, Friedel-Crafts alkylation is feasible using AlCl₃ in dichloromethane .

- Hydrolysis : Acidic conditions (HCl/THF, reflux) cleave the carbamate to yield pyrimidin-4-amine and trifluoroethanol, whereas basic conditions (NaOH/MeOH) degrade the pyrimidine ring .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be resolved for this compound?

Methodological Answer:

- Assay validation : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cellular assays to differentiate target engagement from off-target effects .

- Metabolic stability screening : Use liver microsomes to assess if rapid metabolism (e.g., CYP450-mediated) causes variability in cellular efficacy .

- Structural analogs : Synthesize non-fluorinated or methyl-substituted analogs to isolate the contribution of the trifluoroethyl group to bioactivity .

Q. What computational approaches predict the binding modes of this compound with pyrimidine-binding enzymes?

Methodological Answer:

- Docking studies : Use AutoDock Vina with PyMOL to model interactions, focusing on hydrogen bonding between the carbamate carbonyl and enzyme active sites (e.g., thymidylate synthase) .

- MD simulations : GROMACS simulations (100 ns) assess stability of the CF₃ group in hydrophobic pockets, correlating with experimental ΔG values from ITC .

- QSAR models : Train models using pyrimidine derivatives’ logP and polar surface area to predict binding affinity (R² > 0.85) .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies :

- Acidic (pH 1–3) : Hydrolysis of the carbamate group dominates, forming pyrimidin-4-amine (HPLC retention time: 3.2 min) .

- Alkaline (pH 10–12) : Pyrimidine ring opening occurs, yielding urea derivatives (LC-MS/MS m/z 152.1) .

- Thermal (60–80°C) : Degradation follows first-order kinetics (t₁/₂ = 48 hrs at 70°C), with Arrhenius plots predicting shelf-life .

Q. How does the trifluoromethyl group influence metabolic stability compared to non-fluorinated analogs?

Methodological Answer:

- Microsomal stability : The CF₃ group reduces oxidative metabolism (t₁/₂ = 120 min vs. 30 min for methyl analogs in rat liver microsomes) due to decreased CYP2D6 binding .

- Plasma protein binding : CF₃ increases lipophilicity (logP = 2.1 vs. 1.5 for CH₃), enhancing albumin binding (98% vs. 85%) and prolonging half-life .

- Metabolite profiling : HRMS identifies trifluoroacetic acid as the primary metabolite, confirming CF₃ as a metabolic liability .

Q. What chromatographic methods isolate and characterize stereoisomers or degradation products of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers (Rₛ = 1.5) .

- UHPLC-MS/MS : A C18 column (ACN/0.1% formic acid gradient) detects degradation products with LOQ = 0.1 ng/mL .

- Preparative TLC : Silica gel GF₂₅₄ plates (ethyl acetate:hexane 1:1) isolate degradation impurities for NMR characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.